molecular formula C11H11NO3 B1398062 (1H-Indol-5-yloxy)-acetic acid methyl ester CAS No. 857261-14-4

(1H-Indol-5-yloxy)-acetic acid methyl ester

Cat. No. B1398062
M. Wt: 205.21 g/mol
InChI Key: FHORTGUJAXXVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1H-Indol-5-yloxy)-acetic acid methyl ester” is a chemical compound with the molecular formula C11H11NO3 . It is used for research purposes.


Synthesis Analysis

The synthesis of esters like “(1H-Indol-5-yloxy)-acetic acid methyl ester” can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of “(1H-Indol-5-yloxy)-acetic acid methyl ester” consists of an indole nucleus attached to an acetic acid methyl ester group .


Chemical Reactions Analysis

Esters, including “(1H-Indol-5-yloxy)-acetic acid methyl ester”, can be produced through various reactions. For instance, acid chlorides can react with alcohols to yield an ester and hydrochloric acid. Acid anhydrides can also react with alcohols to produce esters .

Scientific Research Applications

Radioimmunoassay Applications

(1H-Indol-5-yloxy)-acetic acid methyl ester has been utilized in radioimmunoassays, particularly for measuring urinary and serum levels of 5-hydroxy-3-indole acetic acid. This method involves the use of antibodies and radiolabeled substances for sensitive detection and quantification (Manz et al., 1987).

Chemical Synthesis and Characterization

The compound serves as a key intermediate in chemical syntheses, such as the preparation of Indole‐2‐Acetic Acid Methyl Esters. These esters are crucial in developing various chemical compounds with potential applications in different fields of chemistry (Modi et al., 2003).

Cytotoxicity Studies

In the field of pharmacology and toxicology, (1H-Indol-5-yloxy)-acetic acid methyl ester derivatives have been studied for their cytotoxic properties. For example, derivatives isolated from Alocasia macrorrhiza showed cytotoxicity against human cancer cell lines, highlighting its potential in cancer research (Elsbaey et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds related to (1H-Indol-5-yloxy)-acetic acid methyl ester has been extensively studied. For instance, acemetacin, a derivative, was analyzed using X-ray diffraction, providing insights into its molecular conformation and stability (Kim et al., 1993).

Pharmacological Research

Its derivatives have been synthesized and characterized for their potential pharmacological activities. For example, synthesis and analysis of novel indole-based 1,3,4-oxadiazoles with antimicrobial activity have been conducted, which opens avenues in drug discovery and development (Nagarapu & Pingili, 2014).

Plant Physiology Studies

This compound has also found applications in plant physiology research. It has been used in radioimmunoassays for determining indole-3-acetic acid in plants and fungi, aiding in the study of plant growth and development (Madej & Häggblom, 1985).

properties

IUPAC Name

methyl 2-(1H-indol-5-yloxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-11(13)7-15-9-2-3-10-8(6-9)4-5-12-10/h2-6,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHORTGUJAXXVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733046
Record name Methyl [(1H-indol-5-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Indol-5-yloxy)-acetic acid methyl ester

CAS RN

857261-14-4
Record name Methyl [(1H-indol-5-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 5-hydroxyindole (5.00 g; 37.6 mmol), caesium carbonate (26.9 g, 82.6 mmol) and ethyl bromoacetate (4.60 g, 30.0 mmol) in 100 ml acetone is stirred for 18 hours at ambient temperature. Then the reaction mixture is combined with water and DCM. The phases are separated and the aqueous phase is extracted with DCM. The combined phases are dried on sodium sulphate and freed from the solvent in vacuo.
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5 g
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26.9 g
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4.6 g
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100 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Nonno, V Lucini, G Spadoni… - Journal of pineal …, 2000 - Wiley Online Library
It has been difficult, so far, to obtain melatonin analogs possessing high selectivity for the respective melatonin receptors, mt1 and MT2. In the present work, we report the synthesis and …
Number of citations: 39 onlinelibrary.wiley.com

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